molecular formula C9H9NO3 B092919 2-Hydroxy-5-acetamidobenzaldehyde CAS No. 16358-44-4

2-Hydroxy-5-acetamidobenzaldehyde

Cat. No. B092919
CAS RN: 16358-44-4
M. Wt: 179.17 g/mol
InChI Key: XWMLFCHJBNDGFN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-acetamidobenzaldehyde (HABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HABA is a yellow crystalline solid that is soluble in water and organic solvents. In

Scientific Research Applications

2-Hydroxy-5-acetamidobenzaldehyde has been extensively studied for its potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. 2-Hydroxy-5-acetamidobenzaldehyde is commonly used as a ligand for metal ions such as copper, iron, and nickel. This property has been utilized in the development of metal-based catalysts for various reactions such as oxidation, reduction, and cross-coupling reactions. 2-Hydroxy-5-acetamidobenzaldehyde has also been used as a fluorescent probe for metal ions, which has potential applications in biosensing and imaging.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde is not well understood, but it is thought to involve the coordination of the hydroxyl and carbonyl groups of 2-Hydroxy-5-acetamidobenzaldehyde with metal ions. This coordination can lead to the formation of stable metal complexes, which can facilitate various reactions.

Biochemical And Physiological Effects

2-Hydroxy-5-acetamidobenzaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. These properties can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to chelate metal ions, which can prevent the generation of reactive oxygen species and reduce inflammation. 2-Hydroxy-5-acetamidobenzaldehyde has also been shown to exhibit antibacterial and antifungal properties, which can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to disrupt bacterial and fungal cell membranes.

Advantages And Limitations For Lab Experiments

2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that can be easily synthesized and modified. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. However, 2-Hydroxy-5-acetamidobenzaldehyde has some limitations for lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.

Future Directions

The potential applications of 2-Hydroxy-5-acetamidobenzaldehyde are vast, and there are many future directions for research in this field. Some of the future directions include the development of 2-Hydroxy-5-acetamidobenzaldehyde-based metal catalysts for specific reactions, the optimization of 2-Hydroxy-5-acetamidobenzaldehyde synthesis methods to improve yield and purity, and the exploration of 2-Hydroxy-5-acetamidobenzaldehyde's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential toxicity at high concentrations.
Conclusion:
In conclusion, 2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that has potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. Further research is needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential applications in drug delivery and imaging.

properties

CAS RN

16358-44-4

Product Name

2-Hydroxy-5-acetamidobenzaldehyde

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(3-formyl-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12)

InChI Key

XWMLFCHJBNDGFN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C=O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C=O

synonyms

5-ACETAMIDOSALICYALDEHYDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g of N-(4-hydroxyphenyl)acetamide (0.165 mol; 1 equivalent) and 92.7 g of trifluoroacetic acid (0.661 mol; 4 equivalents) are placed in a 500 ml reactor. The mixture is stirred, and 92.7 g of hexamethylenetetramine (0.661 mol; 4 equivalents) are then added portionwise. The reaction is exothermic. A temperature of 70° C. is maintained over 18 hours, while monitoring the reaction progress by thin-layer chromatography (eluent: 8/2 toluene/methanol). The reaction medium is allowed to warm to room temperature. It becomes thick, and is diluted by addition of 200 ml of water to facilitate the stirring. 100 ml of ethyl acetate are then added. Stirring is continued and the phases are allowed to separate by settling. 300 ml of water and 200 ml of ethyl acetate are added, the mixture is stirred and the phases are then allowed to separate by settling. The aqueous phase is removed first, then the organic phase. The organic phase is then washed twice with 150 ml of water in total to collect, after phase separation, a new organic phase and a new aqueous phase. This new organic phase is then concentrated on a rotary evaporator (T=45° C.; 50 mmHg). 14 g of the desired compound are thus obtained in the form of crystals recovered from an orange-red solution.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step Two
Name
toluene methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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